N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide
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Description
N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26N6O5S2 and its molecular weight is 542.63. The purity is usually 95%.
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Biological Activity
N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide is a complex chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activities in various biological contexts.
Chemical Structure and Synthesis
The compound features a unique structure that combines a dimethoxyphenyl group with a triazolo-pyridazin moiety linked through a sulfanyl group. The synthesis of such compounds typically involves multi-step organic reactions, often employing techniques like one-pot synthesis to streamline the process. Although specific synthetic routes for this compound are not extensively documented in the literature, related triazolo derivatives have been synthesized using similar methodologies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds featuring triazole and pyridazine rings. For instance, derivatives of triazolo[4,3-B]pyridazine have shown significant antiproliferative effects against various cancer cell lines. The MTT assay is commonly used to evaluate the cytotoxicity of these compounds.
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | MDA-MB-231 | 17.83 | |
Compound B | MCF-7 | 19.73 | |
N-(2,5-Dimethoxyphenyl)-... | TBD | TBD | TBD |
In preliminary assays, compounds similar to N-(2,5-Dimethoxyphenyl)-... have demonstrated promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7.
Antimicrobial Activity
Antimicrobial properties are another area where this compound may exhibit activity. Studies on related sulfonamide derivatives have indicated their potential as antibacterial agents. The presence of the sulfonamide group is known to enhance antibacterial efficacy.
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
Compound Name | Microorganism | MIC (μM) | Reference |
---|---|---|---|
Compound C | S. aureus | 6.12 | |
Compound D | E. coli | 25 | |
N-(2,5-Dimethoxyphenyl)-... | TBD | TBD | TBD |
Case Studies and Research Findings
- Case Study on Antiproliferative Effects : In a study examining various triazole derivatives, specific compounds were shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The findings suggest that similar mechanisms could be explored for N-(2,5-Dimethoxyphenyl)-... .
- Antibacterial Efficacy : A recent investigation into sulfonamide derivatives revealed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The structure-activity relationship indicated that modifications to the aromatic ring could enhance efficacy .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5S2/c1-16-4-7-18(8-5-16)37(32,33)25-13-12-22-28-27-21-10-11-24(29-30(21)22)36-15-23(31)26-19-14-17(34-2)6-9-20(19)35-3/h4-11,14,25H,12-13,15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBTOQIEXTBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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